SnPPIX

Description

BenchChem offers high-quality SnPPIX suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SnPPIX including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H46Cl2N4O4Sn |

|---|---|

Molecular Weight |

764.4 g/mol |

IUPAC Name |

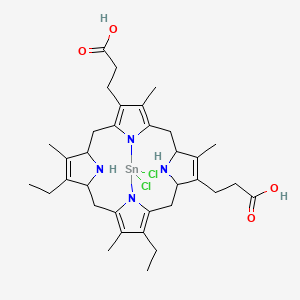

3-[10-(2-carboxyethyl)-22,22-dichloro-15,20-diethyl-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaen-4-yl]propanoic acid |

InChI |

InChI=1S/C34H46N4O4.2ClH.Sn/c1-7-21-17(3)28-15-31-23(9-11-33(39)40)19(5)25(37-31)13-26-20(6)24(10-12-34(41)42)32(38-26)16-30-22(8-2)18(4)27(36-30)14-29(21)35-28;;;/h26,28-29,32,35,38H,7-16H2,1-6H3,(H,39,40)(H,41,42);2*1H;/q-2;;;+4/p-2 |

InChI Key |

MZSHOUBPOPUIIO-UHFFFAOYSA-L |

Canonical SMILES |

CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)C)CCC(=O)O)CC)C)CC1N2)(Cl)Cl)C)CCC(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

SnPPIX as a Heme Oxygenase-1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Tin Protoporphyrin IX (SnPPIX), a potent competitive inhibitor of heme oxygenase-1 (HO-1). It details the mechanism of action, biochemical properties, and cellular effects of SnPPIX. This document includes a compilation of quantitative data, detailed experimental protocols for in vitro and in vivo applications, and visualizations of key signaling pathways and experimental workflows to support researchers in the fields of pharmacology, cell biology, and drug development.

Introduction to Heme Oxygenase-1 and SnPPIX

Heme oxygenase-1 (HO-1) is the rate-limiting enzyme in the degradation of heme, a reaction that yields biliverdin (B22007), free iron, and carbon monoxide (CO).[1] As a stress-responsive protein, HO-1 plays a critical role in cellular defense against oxidative stress and inflammation. The products of the HO-1 catalytic reaction have significant biological activities; biliverdin is rapidly converted to the potent antioxidant bilirubin (B190676), while CO has vasodilatory and anti-inflammatory properties.[1]

Tin Protoporphyrin IX (SnPPIX) is a synthetic metalloporphyrin that acts as a powerful and selective competitive inhibitor of heme oxygenase.[2][3] Its structural similarity to heme allows it to bind to the active site of the enzyme, thereby blocking the degradation of endogenous heme.[2] Unlike the natural substrate, SnPPIX is not catabolized by the enzyme. This property has made SnPPIX an invaluable tool for elucidating the physiological and pathophysiological roles of HO-1 and for exploring the therapeutic potential of HO-1 inhibition in various conditions, including neonatal hyperbilirubinemia and cancer.[2][4]

Mechanism of Action

SnPPIX functions as a competitive inhibitor of heme oxygenase-1. It competes with the endogenous substrate, heme, for binding to the catalytic site of the enzyme. While it binds with high affinity, the tin-chelated porphyrin structure of SnPPIX prevents its oxidative degradation by the enzyme. This stable binding effectively blocks the enzyme's activity, leading to a reduction in the production of biliverdin, bilirubin, and carbon monoxide.[2] Consequently, the inhibition of HO-1 by SnPPIX results in an accumulation of unmetabolized heme, which is then available for excretion.[2]

Biochemical Properties and Quantitative Data

The inhibitory potency of SnPPIX on HO-1 has been characterized by various quantitative parameters. The table below summarizes key data from the literature. It is important to note that values can vary depending on the experimental system, including the species and tissue source of the enzyme.

| Parameter | Value | Species/System | Reference |

| Ki | 0.011 µM | Rat (Liver, Spleen, Kidney, Skin) | [4] (for Sn-heme) |

| IC50 | Not explicitly defined in searches, but effective inhibitory concentrations in cell culture are reported in the 2.5 µM to 50 µM range. | Human and Murine cell lines | [4][5] |

Effects on Heme Catabolism and Bilirubin Production

Administration of SnPPIX leads to a significant alteration in heme metabolism. By inhibiting HO-1, SnPPIX directly reduces the breakdown of heme into biliverdin and subsequently bilirubin. This has been demonstrated in both preclinical and clinical settings. In human subjects, SnPPIX administration resulted in a marked decrease in serum and biliary bilirubin levels.[2] A key consequence of HO-1 inhibition by SnPPIX is the enhanced biliary excretion of unmetabolized heme.[2] This provides a clear in vivo demonstration of the inhibitor's mechanism of action.

Cellular and Physiological Effects

Modulation of Oxidative Stress

While HO-1 is a key component of the cellular antioxidant defense system, its inhibition by SnPPIX can have complex effects on oxidative stress. Paradoxically, SnPPIX has been shown to induce a transient state of oxidative stress in some systems.[6] This is thought to be due to the accumulation of the pro-oxidant heme and a temporary increase in "catalytic" iron levels.[6] This initial pro-oxidant effect can trigger a compensatory upregulation of other cytoprotective pathways, most notably the Nrf2 signaling pathway.[6]

Signaling Pathways

Nrf2 Signaling Pathway: The transient oxidative stress induced by SnPPIX can lead to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including HO-1 itself.[7] Thus, while SnPPIX directly inhibits HO-1 enzymatic activity, it can paradoxically lead to an increase in HO-1 gene expression as part of a broader adaptive response.[7]

Other Signaling Pathways: Research has also implicated HO-1 and its inhibition in the modulation of other signaling pathways involved in cell proliferation and inflammation. For instance, SnPPIX has been shown to affect the activation of IL-6 and transcription factors such as phospho-JNK and phospho-STAT3 in the context of liver regeneration.

Mandatory Visualizations

Heme Catabolism Pathway and SnPPIX Inhibition

Caption: Heme catabolism pathway and the inhibitory action of SnPPIX on HO-1.

SnPPIX-Induced Nrf2 Signaling Pathway

Caption: Simplified signaling pathway of SnPPIX-induced Nrf2 activation.

Experimental Workflow for In Vitro HO-1 Inhibition Assay

Caption: Experimental workflow for a spectrophotometric HO-1 inhibition assay.

Experimental Protocols

Preparation of SnPPIX Stock Solution

Materials:

-

Tin Protoporphyrin IX dichloride (SnPPIX) powder

-

0.1 M Sodium Hydroxide (NaOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile, light-protected microcentrifuge tubes

Procedure for In Vitro Use (DMSO Stock):

-

Weigh the desired amount of SnPPIX powder in a sterile microcentrifuge tube.

-

Add a small volume of DMSO to the powder. To aid dissolution, warming and sonication may be necessary. A stock concentration of 0.5 mg/mL (0.67 mM) in DMSO is achievable.[4]

-

Vortex thoroughly until the SnPPIX is completely dissolved.

-

Aliquot the stock solution into light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[4]

Procedure for In Vivo Use (Aqueous Stock):

-

Weigh the desired amount of SnPPIX powder in a sterile, light-protected tube.

-

Add a small volume of 0.1 M NaOH to dissolve the powder. Sonication can aid in this process.[4]

-

Once dissolved, adjust the pH to approximately 7.4 with 1 M HCl.

-

Bring the solution to the final desired concentration with sterile saline (0.9% NaCl).

-

It is recommended to prepare this solution fresh before each experiment.

In Vitro Heme Oxygenase-1 Activity Assay (Spectrophotometric)

This protocol is adapted from methods that measure the formation of bilirubin.[8][9]

Materials:

-

Microsomal fraction from cells or tissues (source of HO-1)

-

Rat liver cytosol (source of biliverdin reductase) or purified biliverdin reductase

-

1 M Potassium phosphate (B84403) buffer, pH 7.4

-

Hemin stock solution (dissolved in a small amount of 0.1 M NaOH and diluted in buffer)

-

NADPH

-

SnPPIX stock solution (or other inhibitors)

-

96-well plate

-

Spectrophotometer capable of reading absorbance at ~464 nm

Procedure:

-

Prepare the Reaction Mixture: In each well of a 96-well plate, add the following on ice:

-

Potassium phosphate buffer (final concentration 100 mM)

-

Microsomal protein (e.g., 50-200 µg)

-

Saturating amount of rat liver cytosol or purified biliverdin reductase

-

Hemin (final concentration ~15-20 µM)

-

SnPPIX at various concentrations (for inhibition curve) or vehicle control (e.g., DMSO)

-

Add water to bring to the final volume minus the NADPH volume.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 2-5 minutes.

-

Initiate the Reaction: Add NADPH (final concentration ~0.5-1 mM) to each well to start the reaction.

-

Measure Absorbance: Immediately begin reading the absorbance at ~464 nm every minute for 10-30 minutes at 37°C. The rate of bilirubin formation is determined by the linear increase in absorbance.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Use the molar extinction coefficient of bilirubin (approximately 40 mM⁻¹cm⁻¹) to convert the rate to nmol of bilirubin produced per minute.[9]

-

Normalize the activity to the amount of microsomal protein used (e.g., nmol/mg/min or nmol/mg/hr).

-

For inhibition studies, plot the HO-1 activity against the log of the SnPPIX concentration to determine the IC50 value.

-

Cell Culture Experiments with SnPPIX

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

SnPPIX stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer for downstream applications (e.g., Western blot, qPCR)

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment:

-

Dilute the SnPPIX stock solution in complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).[4]

-

Include a vehicle control (DMSO at the same final concentration as in the highest SnPPIX treatment).

-

Remove the old medium from the cells and replace it with the SnPPIX-containing or vehicle control medium.

-

-

Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24 hours).

-

Cell Harvesting:

-

For protein analysis (Western blot): Wash the cells with ice-cold PBS, then lyse the cells directly on the plate with an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]

-

For RNA analysis (qPCR): Wash the cells with PBS and then lyse using a buffer compatible with your RNA extraction kit.

-

-

Downstream Analysis: Proceed with the desired downstream analysis to assess the effects of SnPPIX on protein expression, gene expression, or other cellular parameters.

In Vivo Administration of SnPPIX in Mice

Materials:

-

SnPPIX

-

Vehicle for injection (e.g., sterile saline, or a formulation of DMSO and saline)

-

Sterile syringes and needles (e.g., 25-27 gauge for intraperitoneal injection)

-

Mice

Procedure (Intraperitoneal Injection):

-

Preparation of Dosing Solution:

-

Prepare the SnPPIX solution as described in section 7.1 for in vivo use. A common vehicle is a mixture of DMSO and sterile saline.[2] For example, a 20% DMSO in saline solution can be used.[2]

-

The final concentration should be calculated based on the desired dose (e.g., 5-50 mg/kg) and the injection volume (typically not exceeding 10 mL/kg).[10][11]

-

-

Animal Handling and Injection:

-

Weigh each mouse to accurately calculate the injection volume.

-

Restrain the mouse appropriately. For intraperitoneal (IP) injection, the mouse is typically held with its head tilted downwards.

-

Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle.[11]

-

Gently pull back on the plunger to ensure no fluid enters the syringe, which would indicate entry into the bladder or intestines.

-

Inject the calculated volume of the SnPPIX solution or vehicle control.

-

-

Post-injection Monitoring: Monitor the animals for any adverse effects according to your institution's animal care guidelines.

-

Tissue Collection: At the desired time point post-injection, euthanize the animals and collect tissues for downstream analysis (e.g., HO-1 activity assay, Western blot, histology).

Conclusion

SnPPIX is a well-characterized and potent competitive inhibitor of heme oxygenase-1. Its ability to specifically block the catalytic activity of HO-1 has made it an indispensable tool for investigating the multifaceted roles of this enzyme in health and disease. This technical guide provides a comprehensive resource for researchers, offering quantitative data, detailed experimental protocols, and visual aids to facilitate the effective use of SnPPIX in experimental designs. Careful consideration of the experimental system and appropriate controls is crucial for the accurate interpretation of data generated using this inhibitor.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tin-protoporphyrin IX | TargetMol [targetmol.com]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

The Role of Tin Protoporphyrin IX (SnPPIX) in Oxidative Stress Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of a wide array of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] A critical enzyme in the cellular response to oxidative stress is Heme Oxygenase-1 (HO-1), a 32-kDa inducible stress protein.[2][3] Upregulation of HO-1 is a key adaptive mechanism to combat oxidative damage. Tin Protoporphyrin IX (SnPPIX), a synthetic heme analog, serves as a potent competitive inhibitor of HO-1 and is therefore an invaluable tool for elucidating the precise role of the HO-1 system in various experimental models of oxidative stress.[4][5][6][7] This technical guide provides a comprehensive overview of the core principles and methodologies for utilizing SnPPIX in oxidative stress research.

The Heme Oxygenase-1 (HO-1) Pathway and Oxidative Stress

Under conditions of oxidative stress, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor-2) is released from its inhibitor Keap1 (Kelch-like ECH-associated protein 1).[7][8][9] Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of the HMOX1 gene, leading to the induction of HO-1 expression.[8][9][10]

HO-1 catalyzes the degradation of pro-oxidant heme into three biologically active products: carbon monoxide (CO), biliverdin (B22007), and free ferrous iron (Fe²⁺).[3][11][12][13] Biliverdin is subsequently converted to bilirubin (B190676) by biliverdin reductase.[11][12][13] While biliverdin and bilirubin are potent antioxidants, and CO has anti-inflammatory and anti-apoptotic properties, the release of free iron can contribute to further oxidative stress via the Fenton reaction, highlighting the dual role of HO-1 in the cellular redox environment.[12][14]

The following diagram illustrates the Nrf2-mediated induction of HO-1 in response to oxidative stress and the subsequent downstream effects.

Caption: Nrf2/HO-1 signaling pathway in oxidative stress.

Quantitative Data for SnPPIX in Experimental Systems

The effective concentration of SnPPIX can vary depending on the cell type, experimental conditions, and the desired level of HO-1 inhibition. The following tables summarize reported concentrations and dosages from various studies.

Table 1: In Vitro Concentrations of SnPPIX

| Cell Line | Concentration | Duration | Application | Reference |

| Capan-1 (Pancreatic Cancer) | 20 µM, 50 µM | 24 hours | Inhibition of proliferation | [6][11] |

| CD18/HPAF (Pancreatic Cancer) | 20 µM, 50 µM | 24 hours | Inhibition of proliferation | [6][11] |

| PDAC Cells (Pancreatic Cancer) | 50 µM | 24 or 72 hours | Inhibition of growth | [15] |

| Melanoma Cells | 50 µM - 1.6 mM | 16 hours | Enhancement of photodynamic therapy | [16][17] |

Table 2: In Vivo Dosages of SnPPIX

| Animal Model | Dosage | Administration Route | Dosing Schedule | Application | Reference |

| Athymic Nude Mice (PDAC Xenograft) | 5 mg/kg | Intraperitoneal injection | Days 1, 4, 6, 8, 11, 13, 15, 18, and 20 | Sensitization to chemotherapy | [15] |

| Athymic Nude Mice (PDAC Xenograft) | 5 mg/kg | Intraperitoneal injection | Days 0, 7, 15, and 20 | Reduction of tumor weight and metastasis | [6] |

Experimental Protocols

A typical experimental workflow to investigate the role of HO-1 in oxidative stress using SnPPIX involves several key steps, from inducing stress to measuring the outcomes.

References

- 1. Zinc Protoporphyrin Upregulates Heme Oxygenase-1 in PC-3 Cells via the Stress Response Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2.13. Glutathione Peroxidase (GPx) Activity Assay [bio-protocol.org]

- 3. Protoporphyrin IX and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nwlifescience.com [nwlifescience.com]

- 5. arborassays.com [arborassays.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 9. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 10. assaygenie.com [assaygenie.com]

- 11. prometheusprotocols.net [prometheusprotocols.net]

- 12. raybiotech.com [raybiotech.com]

- 13. frontiersin.org [frontiersin.org]

- 14. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. researchgate.net [researchgate.net]

Investigating Cellular Pathways with Tin Protoporphyrin IX (SnPPIX): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin Protoporphyrin IX (SnPPIX) is a synthetic metalloporphyrin that serves as a potent competitive inhibitor of heme oxygenase (HO) enzymes, with a notable selectivity for heme oxygenase-2 (HO-2) with an IC50 of 35 nM.[1] While a precise IC50 value for its more commonly studied interaction with heme oxygenase-1 (HO-1) is not consistently reported in the literature, it is widely recognized as a powerful tool for investigating the multifaceted roles of the heme oxygenase system in cellular physiology and pathology.[2][3][4][5] This technical guide provides a comprehensive overview of the core applications of SnPPIX in cellular pathway analysis, with a particular focus on its dual role in HO-1 inhibition and paradoxical Nrf2 pathway activation. Detailed experimental protocols and data presentation formats are provided to facilitate the integration of SnPPIX into research and drug development workflows.

The primary mechanism of action of SnPPIX involves its structural similarity to heme, allowing it to bind to the active site of heme oxygenase enzymes, thereby competitively inhibiting their catalytic activity.[6] Heme oxygenase is responsible for the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO), all of which are biologically active molecules involved in a myriad of cellular processes, including antioxidant defense, inflammation, and cell signaling. By inhibiting HO-1, SnPPIX has been instrumental in elucidating the cytoprotective and pro-survival roles of this enzyme in various disease models, particularly in cancer, where HO-1 overexpression is often associated with tumor progression and resistance to therapy.[2][3]

Intriguingly, beyond its well-established role as an HO-1 inhibitor, SnPPIX has been observed to paradoxically activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes. This dual activity of SnPPIX presents a unique opportunity to dissect the intricate crosstalk between the heme oxygenase and Nrf2 pathways.

Core Cellular Pathways Modulated by SnPPIX

Heme Oxygenase-1 (HO-1) Inhibition Pathway

SnPPIX directly inhibits the enzymatic activity of HO-1, preventing the breakdown of heme. This leads to an accumulation of heme and a reduction in the production of its catabolites: biliverdin/bilirubin (B190676), free iron, and carbon monoxide. The consequences of HO-1 inhibition are context-dependent and can include sensitization of cancer cells to chemotherapy, modulation of inflammatory responses, and alterations in cell proliferation and survival.[2][3]

Figure 1. SnPPIX-mediated inhibition of the Heme Oxygenase-1 pathway.

Nrf2 Activation Pathway

Paradoxically, SnPPIX treatment has been shown to induce the nuclear translocation of Nrf2. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by SnPPIX, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription. These genes encode a wide array of antioxidant and cytoprotective proteins, including enzymes involved in glutathione (B108866) synthesis and drug metabolism.

Figure 2. Paradoxical activation of the Nrf2 signaling pathway by SnPPIX.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of SnPPIX in cellular and in vivo studies.

Table 1: In Vitro Efficacy of SnPPIX

| Parameter | Value | Cell Line(s) | Reference |

| HO-2 Inhibition (IC50) | 35 nM | Not specified | [1] |

| Effective Concentration (Cell Proliferation Assay) | 20 µM, 50 µM | Capan-1, CD18/HPAF | [2] |

Table 2: In Vivo Dosing of SnPPIX

| Parameter | Value | Animal Model | Application | Reference |

| Intraperitoneal Injection | 5 mg/kg | Mice (Pancreatic Ductal Adenocarcinoma model) | Tumor growth inhibition and chemosensitization | [2] |

| Subcutaneous Injection | 10 µmoles/kg | Rats (Partial Hepatectomy model) | Liver regeneration study | [7] |

Detailed Experimental Protocols

Heme Oxygenase-1 (HO-1) Activity Assay

This protocol describes a spectrophotometric method to determine HO-1 activity in cell lysates or tissue homogenates following SnPPIX treatment. The assay measures the formation of bilirubin, a product of the heme oxygenase reaction.

Materials:

-

Cells or tissues treated with SnPPIX or vehicle control.

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Hemin (Substrate)

-

NADPH

-

Rat liver cytosol (as a source of biliverdin reductase)

-

Spectrophotometer

Procedure:

-

Microsomal Fraction Preparation: Prepare microsomal fractions from control and SnPPIX-treated cells or tissues by differential centrifugation.

-

Reaction Mixture: In a reaction tube, combine the microsomal fraction, potassium phosphate buffer, hemin, and rat liver cytosol.

-

Initiate Reaction: Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding chloroform to extract the bilirubin.

-

Quantification: Measure the absorbance of the chloroform layer at 464 nm. The amount of bilirubin formed is calculated using its molar extinction coefficient.

-

Data Analysis: Compare the HO-1 activity (nmol bilirubin/mg protein/hour) between the control and SnPPIX-treated groups.

Western Blot for Nrf2 Nuclear Translocation

This protocol outlines the procedure for detecting the translocation of Nrf2 from the cytoplasm to the nucleus in response to SnPPIX treatment.

Materials:

-

Cells treated with SnPPIX or vehicle control.

-

Nuclear and cytoplasmic extraction buffers.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis and Fractionation: Following treatment with SnPPIX, harvest the cells and perform nuclear and cytoplasmic fractionation using appropriate extraction kits.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Lamin B1, and GAPDH overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities. An increase in the Nrf2/Lamin B1 ratio in the nuclear fraction of SnPPIX-treated cells compared to the control indicates Nrf2 nuclear translocation.

RNA Sequencing (RNA-Seq) for Nrf2 Target Gene Expression

This protocol provides a general workflow for analyzing changes in the expression of Nrf2 target genes following SnPPIX treatment using RNA-Seq.

Experimental Workflow:

Figure 3. Experimental workflow for RNA-Seq analysis of SnPPIX-treated cells.

Bioinformatics Analysis Pipeline:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene to generate a count matrix.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the SnPPIX-treated and control groups.

-

Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify over-represented pathways among the differentially expressed genes, with a focus on Nrf2 target genes.

Key Nrf2 Target Genes to Analyze:

-

NQO1 (NAD(P)H Quinone Dehydrogenase 1)

-

GCLC (Glutamate-Cysteine Ligase Catalytic Subunit)

-

GCLM (Glutamate-Cysteine Ligase Modifier Subunit)

-

HMOX1 (Heme Oxygenase 1)

-

TXNRD1 (Thioredoxin Reductase 1)

-

SRXN1 (Sulfiredoxin 1)

Conclusion

SnPPIX is a versatile and powerful pharmacological tool for dissecting the complex interplay of cellular stress response pathways. Its well-characterized inhibitory effect on heme oxygenase, coupled with its paradoxical activation of the Nrf2 signaling cascade, provides a unique experimental paradigm for researchers in both basic science and drug discovery. The detailed protocols and data presented in this guide are intended to equip scientists with the necessary information to effectively utilize SnPPIX in their investigations, ultimately contributing to a deeper understanding of cellular homeostasis and the development of novel therapeutic strategies.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Biochemical properties of the heme oxygenase inhibitor, Sn-protoporphyrin. Interactions with apomyoglobin and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heme oxygenase-1 inhibitor tin-protoporphyrin improves liver regeneration after partial hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of Tin Protoporphyrin IX (SnPPIX) in Modulating the Nrf2 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tin Protoporphyrin IX (SnPPIX), a potent competitive inhibitor of heme oxygenase-1 (HO-1), presents a paradoxical and complex interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While primarily recognized for its HO-1 inhibitory function, emerging evidence reveals that SnPPIX can indirectly activate the Nrf2 pathway, a master regulator of cellular antioxidant and cytoprotective responses. This technical guide synthesizes the current understanding of the multifaceted effects of SnPPIX on Nrf2 signaling, providing a comprehensive resource for researchers in cellular biology, pharmacology, and drug development. We delve into the molecular mechanisms, quantitative effects, and detailed experimental protocols to elucidate this intricate relationship.

Introduction to the Nrf2 Signaling Pathway

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3][4] Upon exposure to oxidative stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3][5] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1][2][6] This transcriptional activation leads to the upregulation of a battery of cytoprotective genes, including those encoding antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)) and proteins involved in glutathione (B108866) synthesis.[1][6]

Another key regulator in this pathway is the BTB and CNC homology 1 (Bach1) protein, a transcriptional repressor that competes with Nrf2 for ARE binding sites.[7][8][9] The interplay between Nrf2 and Bach1 provides a nuanced control over the expression of ARE-driven genes.

The Paradoxical Effect of SnPPIX on Nrf2 Signaling

SnPPIX is widely utilized as a specific and competitive inhibitor of HO-1 activity.[10][11][12][13] HO-1 is a downstream target of Nrf2, and its induction is a hallmark of Nrf2 activation.[2][14] Therefore, it would be intuitive to assume that SnPPIX, by inhibiting HO-1, might lead to a feedback mechanism that further influences Nrf2. However, research has revealed a more complex, paradoxical effect: SnPPIX can induce the activation of the Nrf2 pathway.[11][12][13]

The proposed mechanism for this activation is the induction of transient oxidative stress.[11][12] By inhibiting HO-1, SnPPIX may lead to an accumulation of heme, a pro-oxidant molecule. This increase in intracellular reactive oxygen species (ROS) can then trigger the canonical Nrf2 activation cascade by modifying Keap1 and promoting Nrf2 nuclear translocation.[12]

Quantitative Data on the Effects of SnPPIX on the Nrf2 Pathway

The following tables summarize the quantitative effects of SnPPIX on various components of the Nrf2 signaling pathway, as reported in the literature.

Table 1: In Vivo Effects of SnPPIX on Nrf2 Pathway and Related Markers in Mice

| Parameter | Treatment | Fold Change (vs. Control) | Tissue | Reference |

| Nrf2 Nuclear Translocation | SnPPIX (intravenous) | ~2-fold increase | Kidney | [12] |

| "Catalytic" Iron Levels | SnPPIX (intravenous) | 2.5-fold increase | Kidney | [12] |

| Splenic HO-1 mRNA | SnPPIX | ~2-fold increase | Spleen | [11] |

| Splenic IL-10 mRNA | SnPPIX | 2.3-fold increase | Spleen | [11] |

Table 2: In Vitro and Human In Vivo Effects of SnPPIX

| Parameter | Cell/Subject Type | Treatment | Observation | Reference |

| Intracellular PPIX Concentration | Melanoma cells | SnPPIX + 5-ALA | Up to 1.8-fold increase | [10] |

| Plasma IL-10 Concentration | Healthy Human Volunteers & CKD Patients | SnPPIX (90 mg IV) | ~5-7x increase | [11][13] |

| Plasma IL-6 Concentration | Healthy Human Volunteers & CKD Patients | SnPPIX (90 mg IV) | ~5-7x increase | [11][13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the effects of SnPPIX on the Nrf2 pathway. Below are representative protocols for key experiments.

Cell Culture and Treatment

-

Cell Lines: Human pulmonary alveolar epithelial cells (HPAEpiCs) or other relevant cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

SnPPIX Preparation: Prepare a stock solution of SnPPIX in a suitable solvent (e.g., DMSO).

-

Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of SnPPIX or vehicle control. Incubation times will vary depending on the endpoint being measured (e.g., 2-24 hours).[15]

Western Blotting for Nrf2 Nuclear Translocation and Protein Expression

-

Nuclear and Cytoplasmic Fractionation: Following treatment, cells are harvested and subjected to nuclear and cytoplasmic extraction using a commercially available kit or a standard protocol.

-

Protein Quantification: The protein concentration of each fraction is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, and loading controls (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from treated cells using a TRIzol-based method or a commercial kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase kit.[16]

-

qPCR: The relative mRNA expression of Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) is quantified using a SYBR Green-based qPCR assay on a real-time PCR system. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or ACTB).

Immunocytochemistry for Nrf2 Localization

-

Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with SnPPIX as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent-based buffer (e.g., 0.25% Triton X-100).[15]

-

Immunostaining: After blocking, cells are incubated with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

-

Imaging: The coverslips are mounted on slides with a DAPI-containing mounting medium to visualize the nuclei. Images are captured using a fluorescence microscope to observe the subcellular localization of Nrf2.

Visualizing the Molecular Interactions and Workflows

Signaling Pathway Diagram

Caption: The paradoxical activation of Nrf2 by SnPPIX.

Experimental Workflow Diagram

Caption: A typical workflow for studying SnPPIX's effects.

Discussion and Future Directions

The dual role of SnPPIX as both an HO-1 inhibitor and an indirect Nrf2 activator highlights the intricate feedback loops within cellular stress response pathways. This complexity presents both challenges and opportunities for its therapeutic application. While HO-1 inhibition has been explored in contexts like cancer therapy to sensitize cells to treatment, the concurrent activation of the Nrf2 pathway could confer chemoresistance.[17][18]

Future research should focus on:

-

Deconvoluting the dose- and time-dependent effects of SnPPIX: A thorough investigation is needed to determine the concentration and duration of SnPPIX treatment that favors Nrf2 activation versus HO-1 inhibition.

-

Investigating the role of Bach1: The interplay between SnPPIX-induced Nrf2 and the transcriptional repressor Bach1 at ARE sites warrants further exploration.

-

Exploring the therapeutic window: Identifying pathological conditions where the paradoxical Nrf2 activation by SnPPIX could be beneficial, such as in diseases characterized by chronic oxidative stress where a transient Nrf2 boost might be protective.

Conclusion

SnPPIX's interaction with the Nrf2 signaling pathway is a compelling example of the complex and often non-linear nature of cellular signaling networks. While its primary role as an HO-1 inhibitor is well-established, its ability to paradoxically activate the Nrf2 pathway through the induction of transient oxidative stress adds a critical layer of complexity. For researchers and drug developers, a thorough understanding of this dual functionality is paramount for the accurate interpretation of experimental results and the rational design of therapeutic strategies targeting these pathways. This technical guide provides a foundational resource to navigate this intricate area of cell biology and pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. Loss of SWI/SNF chromatin remodeling alters NRF2 signaling in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Ferroptosis: regulation by competition between NRF2 and BACH1 and propagation of the death signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The NRF2 stimulating agent, tin protoporphyrin, activates protective cytokine pathways in healthy human subjects and in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tin protoporphyrin activates the oxidant-dependent NRF2-cytoprotective pathway and mitigates acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The NRF2 stimulating agent, tin protoporphyrin, activates protective cytokine pathways in healthy human subjects and in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Crimson Thread of Life: A Technical Guide to the History and Discovery of Protoporphyrins

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating history of protoporphyrins, from their earliest observations as enigmatic biological pigments to their full structural elucidation and synthesis. Protoporphyrin IX, the most biologically significant isomer, stands as a central intermediate in the biosynthesis of heme and chlorophyll, placing it at the crossroads of respiration and photosynthesis. This document provides a comprehensive overview of its discovery, physicochemical properties, key experimental methodologies, and its role in critical biological pathways, tailored for the scientific and drug development community.

A Historical Unraveling: From Pigment to Pivotal Molecule

The story of protoporphyrin is a multi-decade narrative of chemical deduction and experimental brilliance. The term "porphyrin" itself, derived from the Greek word porphyra for purple, hints at the vibrant colors that first drew scientists' attention to this class of molecules.[1]

Early allusions to porphyrins emerged around the 1840s, but it was the clinical descriptions of porphyrias—a group of metabolic disorders—in the 1870s that linked these pigments to human health.[2][3] The journey to understanding protoporphyrin IX specifically was a gradual process built on the work of several pioneers. While Laidlaw may have first isolated the compound in 1904, its structure remained a mystery.[4][5]

The foundational breakthrough came from the German chemist Hans Fischer, whose work in the early 20th century illuminated the entire field. In 1912, Küster proposed the correct macrocyclic structure of the porphyrin ring, but this was initially met with skepticism.[2][4] It was Fischer's meticulous work that provided irrefutable proof. His strategy involved the careful degradation of hemin (B1673052), the iron-containing derivative of protoporphyrin IX, to identify its constituent pyrrole (B145914) units.[6][7]

The culmination of his efforts was the total synthesis of hemin in 1929, a landmark achievement that unequivocally confirmed the tetrapyrrolic structure of protoporphyrin IX and its arrangement of side chains.[4][6][7] This monumental work, which laid the groundwork for understanding the basis of oxygen transport in blood, earned Fischer the Nobel Prize in Chemistry in 1930.[3][4][8][9] Fischer also devised the Roman numeral system to classify the 15 possible isomers of protoporphyrin, with the "IX" isomer being the biologically crucial one.[4][5]

Physicochemical Properties of Protoporphyrin IX

A thorough understanding of the physicochemical properties of Protoporphyrin IX (PpIX) is essential for its application in research and drug development. Its planar, aromatic macrocycle is responsible for its potent photosensitizing ability and characteristic spectroscopic signature.[6]

| Property | Value |

| Molecular Formula | C₃₄H₃₄N₄O₄ |

| Molar Mass | 562.66 g/mol |

| Appearance | Deeply colored, purple-red to brownish-yellow solid |

| Solubility | Insoluble in water.[2] Soluble in polar organic solvents (e.g., pyridine, DMSO, methanol) and dilute aqueous base (pH > 7).[4][10] |

| Absorption Maxima (Soret Band) | ~405-413 nm (Solvent dependent, e.g., 407 nm in Chloroform, 406 nm in Toluene)[5][11][12] |

| Molar Extinction Coefficient (Soret Band) | ~171,000 M⁻¹cm⁻¹ (in Chloroform at 407 nm)[11] |

| Absorption Maxima (Q Bands) | Four weaker bands in the visible region: ~505 nm, ~540 nm, ~575 nm, ~630 nm (Solvent dependent)[5][12] |

| Fluorescence Emission Maxima | ~632-635 nm and a smaller peak at ~700 nm (Excitation at ~405 nm, solvent dependent)[11][13][14] |

| Fluorescence Quantum Yield (Φf) | 0.06 (in Chloroform)[11] |

Key Experimental Protocols

The study of protoporphyrins has been advanced by several key experimental techniques for their extraction, synthesis, and analysis.

Extraction of Protoporphyrin IX from Brown Eggshells

Brown eggshells are a readily available source of Protoporphyrin IX, which functions as their primary pigment. This protocol is adapted from established methodologies for its isolation.[5][11]

Materials:

-

Clean, dry brown eggshells

-

2M Hydrochloric acid (HCl)

-

12M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)

Procedure:

-

Crush the brown eggshells and place them into an Erlenmeyer flask.

-

Slowly add 2M HCl to the crushed shells to dissolve the calcium carbonate matrix. Continue adding acid until the evolution of CO₂ gas ceases.

-

To the resulting mixture, add a small volume of concentrated 12M HCl followed by a larger volume of ethyl acetate.

-

Stir the biphasic mixture vigorously to extract the protoporphyrin into the organic layer.

-

Filter the mixture to remove the remaining eggshell debris.

-

Transfer the filtrate to a separatory funnel and separate the upper organic layer, which contains the PpIX.

-

Wash the organic layer with water to remove residual acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate. The resulting deep red ethyl acetate solution contains the extracted Protoporphyrin IX.

Quantification of Protoporphyrin IX by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive and specific method for quantifying PpIX in biological samples.[2][4][11]

Materials:

-

Sample (e.g., cell pellet, whole blood)

-

Extraction Solvent (e.g., 100% acetone (B3395972) with 0.1% formic acid)[2]

-

HPLC system with a fluorescence detector and a C18 reversed-phase column

-

Mobile Phase A: 60% acetonitrile (B52724) / 40% water / 0.1% formic acid[2][4]

-

Protoporphyrin IX standard

Procedure:

-

Sample Preparation (Cultured Cells): [2]

-

Harvest and pellet the cells via centrifugation.

-

Lyse the cell pellet by vortexing vigorously with ice-cold acidified acetone.

-

Incubate on ice in the dark for 30 minutes to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the extracted PpIX.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.45 µm filter.

-

Inject a known volume (e.g., 100 µL) into the HPLC system.[4]

-

Perform chromatographic separation using a gradient elution with Mobile Phases A and B.

-

Detect PpIX using a fluorescence detector with an excitation wavelength of approximately 405-417 nm and an emission wavelength of around 635 nm.[4][11]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of the PpIX standard.

-

Identify the PpIX peak in the sample chromatogram by comparing its retention time to the standard.

-

Quantify the amount of PpIX in the sample by comparing its peak area to the standard curve.

-

Protoporphyrinogen (B1215707) Oxidase (PPOX) Activity Assay

PPOX catalyzes the oxidation of protoporphyrinogen IX to Protoporphyrin IX. This assay measures its activity by monitoring the formation of the fluorescent product.[3][6][15]

Materials:

-

Enzyme source (e.g., mitochondrial preparation, cell lysate)

-

Protoporphyrin IX (for substrate preparation)

-

Sodium amalgam

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Substrate Preparation (Protoporphyrinogen IX):

-

Dissolve Protoporphyrin IX in a dilute KOH solution.

-

Under a stream of nitrogen gas, add freshly prepared sodium amalgam to the solution.

-

Stir until the solution becomes colorless and non-fluorescent, indicating the complete reduction to protoporphyrinogen IX.

-

Carefully remove the amalgam. The substrate must be kept on ice and used immediately.

-

-

Assay Execution:

-

Add assay buffer to the wells of the microplate.

-

Add the enzyme preparation to the appropriate wells. Include a "no-enzyme" control to measure non-enzymatic auto-oxidation.

-

To test inhibitors, add various concentrations of the inhibitor (e.g., acifluorfen-methyl) dissolved in DMSO.

-

Initiate the reaction by adding the freshly prepared protoporphyrinogen IX substrate to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence reader (Excitation: ~405 nm, Emission: ~630 nm).

-

Monitor the increase in fluorescence over time. The rate of fluorescence increase is directly proportional to the PPOX activity.

-

Biological Pathways and Experimental Workflows

The biological significance of protoporphyrin IX is defined by its position in the heme biosynthesis pathway. The experimental procedures for its study also follow logical workflows.

The Heme Biosynthesis Pathway

Heme synthesis is a conserved eight-enzyme pathway that begins in the mitochondria, moves to the cytosol, and concludes back in the mitochondria. Protoporphyrin IX is the final precursor before the insertion of iron.

Caption: The Heme Biosynthesis Pathway, highlighting the final mitochondrial steps.

Workflow for Protoporphyrin IX Extraction from Eggshells

The extraction process relies on the differential solubility of PpIX and the eggshell matrix.

Caption: Workflow for the extraction of Protoporphyrin IX from eggshells.

Logical Steps in Hans Fischer's Hemin Synthesis

Fischer's total synthesis of hemin was a masterpiece of organic chemistry, confirming the structure of protoporphyrin IX by building it from simpler precursors and then inserting iron.

Caption: Key transformations in Hans Fischer's landmark synthesis of hemin (1929).

References

- 1. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 2. benchchem.com [benchchem.com]

- 3. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 6. benchchem.com [benchchem.com]

- 7. encyclopedia.com [encyclopedia.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hemin - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. Measurement of ferrochelatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of ferrochelatase activity using a novel assay suggests that plastids are the major site of haem biosynthesis in both photosynthetic and non-photosynthetic cells of pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mybiosource.com [mybiosource.com]

- 15. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

Foundational Research on Metalloporphyrins in Biology: A Technical Guide

Introduction

Porphyrins are a class of intensely colored, aromatic tetrapyrrolic macrocycles of profound importance in biology.[1] When chelated with a central metal ion, they form metalloporphyrins, compounds so vital to biological processes that they are often characterized as the 'pigments of life'.[1][2][3] Nature has perfected these structures to serve as exceptional functional dyes and cofactors in a vast array of life-sustaining processes.[2][3] These roles range from oxygen transport and storage by hemoglobin and myoglobin, to light harvesting in photosynthesis by chlorophyll, and to biological oxidation reactions catalyzed by cytochromes.[2][3][4] The unique properties of metalloporphyrins—stemming from their stable, extended π-electron systems and the redox activity of the central metal ion—have also made them a subject of intense investigation for applications in medicine, catalysis, and materials science.[1][4] This guide provides an in-depth overview of the core biological functions, key experimental methodologies, and therapeutic applications of metalloporphyrins for researchers, scientists, and drug development professionals.

Core Biological Functions of Metalloporphyrins

Metalloporphyrins are indispensable cofactors in a multitude of proteins and enzymes, where the central metal ion dictates their specific biological function. The porphyrin macrocycle itself provides a stable scaffold, while the coordinated metal engages in electron transfer, catalysis, and binding of small molecules.[4]

Key Natural Metalloporphyrins and Their Roles

| Metalloporphyrin | Central Metal | Core Biological Function | Key Proteins/Molecules |

| Heme | Iron (Fe²⁺/Fe³⁺) | Oxygen transport and storage; electron transfer; catalysis of oxidation reactions.[5][6] | Hemoglobin, Myoglobin, Cytochromes, Catalases, Peroxidases.[4][6] |

| Chlorophyll | Magnesium (Mg²⁺) | Absorption of light energy for photosynthesis.[2][5] | Photosystems I and II in plants and algae.[6] |

| Cobalamin (Vitamin B₁₂) | Cobalt (Co²⁺) | Essential for nervous system function and enzymatic reactions (e.g., methylation).[5] | Methylcobalamin.[5] |

| Cofactor F430 | Nickel (Ni²⁺) | Catalyzes the final step of methanogenesis in archaea.[5][6] | Methyl-coenzyme M reductase.[6] |

Key Experimental Methodologies

The study and application of metalloporphyrins rely on robust methods for their synthesis and characterization. Modern techniques focus on efficiency, yield, and sustainability.

Synthesis Protocols

The synthesis of metalloporphyrins is typically a two-step process: first, the synthesis of the free-base porphyrin ligand, followed by the insertion of the desired metal ion.[7]

1. Microwave-Assisted Synthesis of Tetraphenylporphyrin (TPP) and its Metal Complexes

This method significantly reduces reaction times compared to traditional heating.[7][8]

-

Step 1: Synthesis of Meso-tetraphenylporphyrin (H₂TPP)

-

Add benzaldehyde (B42025) (10 mmol) and pyrrole (B145914) (10 mmol) to a mixture of propionic acid (3.5 mL) and nitrobenzene (B124822) (1.5 mL) in a 35 mL CEM Microwave vial.[7]

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to 140°C for 10-20 minutes.

-

Allow the vial to cool to room temperature. The porphyrin product will precipitate.

-

Collect the precipitate by filtration, wash with methanol (B129727) to remove impurities, and dry.

-

-

Step 2: Metallation of TPP (General Protocol)

-

Add the synthesized H₂TPP (1 mmol) and the appropriate metal salt (e.g., FeCl₂, CoCl₂, Ni(OAc)₂, Cu(OAc)₂, Zn(OAc)₂) (1-5 mmol) to N,N-dimethylformamide (DMF, 5 mL) or another suitable solvent in a microwave vial.[7][8]

-

Heat the mixture in the microwave reactor. Reaction conditions (time and temperature) vary depending on the metal. For example, Zn(II) insertion may complete in under 5 minutes at 150°C.

-

Monitor the reaction's completion using UV-Vis spectroscopy by observing the shift in the Soret and Q-bands.

-

After cooling, precipitate the metalloporphyrin by adding water or another anti-solvent.

-

Collect the product by filtration, wash, and purify using column chromatography if necessary.[9]

-

2. Synthesis in Supercritical CO₂ (scCO₂)

This method offers a green chemistry approach, avoiding toxic solvents.[10]

-

Protocol for [M-TPyP]n Metal-Organic Frameworks (MOFs)

-

Charge a 10 mL vial with the metal complex (e.g., Zn(hfac)₂, 0.34 mol) and the organic linker (e.g., 5,10,15,20-tetra(4-pyridyl)porphyrin, H₂TPyP, 0.11 mol).[10]

-

Place a small magnetic stir bar in the vial and cap it with cellulose (B213188) filter paper.

-

Place the vial inside a high-pressure autoclave.

-

Pressurize the autoclave with CO₂ to supercritical conditions (e.g., above 31°C and 73.8 bar).

-

The reaction proceeds under these conditions, leading to the formation of the porous metalloporphyrin framework.

-

Depressurize the autoclave to recover the product.

-

Characterization Techniques

Confirming the identity and purity of synthesized metalloporphyrins is critical. A combination of spectroscopic methods is typically employed.

-

UV-Visible Spectroscopy : This is the primary method for monitoring metallation and characterizing electronic properties. The free-base porphyrin typically shows an intense "Soret" band around 400 nm and four weaker "Q-bands" between 500-700 nm. Upon metal insertion, the symmetry of the molecule increases, causing the number of Q-bands to decrease to one or two, which is a clear indicator of successful synthesis.[8][11]

-

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy : ¹H-NMR is used to confirm the structure of the porphyrin macrocycle. A key indicator of successful metallation is the disappearance of the N-H proton signal, which typically appears as a broad singlet at a negative chemical shift (around -2.7 ppm) in the free-base porphyrin.[8]

-

Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of specific functional groups and the formation of metal-nitrogen bonds. The disappearance of the N-H stretching vibration and the appearance of a new band corresponding to the N-M bond (often around 1000 cm⁻¹) can indicate metallation.[10]

-

Quantitative Estimation : For biological studies, quantifying metalloporphyrin concentrations in tissues is essential. Techniques include spectrofluorometry, radioisotope (RI) labeling, and high-performance liquid chromatography (HPLC).[12] While spectrofluorometry is a practical screening tool, HPLC and RI labeling provide more accurate quantification, especially in complex biological matrices like the liver.[12]

Quantitative Data Summary

The efficiency of synthesis and the resulting photophysical properties are key quantitative metrics in metalloporphyrin research.

Table 1: Representative Yields for Microwave-Assisted Synthesis of Metalloporphyrins.

| Compound | Metal Salt | Reaction Time (min) | Yield (%) | Reference |

| H₂TPP | - | 10 | 25 | [8] |

| Fe(III)TPPCl | FeCl₂ | 10 | 91 | [8] |

| Co(II)TPP | CoCl₂ | 15 | 96 | [8] |

| Ni(II)TPP | Ni(OAc)₂ | 15 | 95 | [8] |

| Cu(II)TPP | Cu(OAc)₂ | 10 | 95 | [8] |

| Zn(II)TPP | Zn(OAc)₂ | 5 | 93 | [8] |

| Zn(II)TPPS | Zn(OAc)₂·2H₂O | 90 | 75 | [13] |

| Cu(II)TPPC | Cu(OAc)₂·H₂O | 60 | 85 | [13] |

Table 2: Antibacterial Activity of Metalloporphyrins (Zone of Inhibition in mm).

| Compound | S. aureus (Gram +) | S. pyogenes (Gram +) | E. coli (Gram -) | K. pneumoniae (Gram -) |

| CoTPPCOOMe | 12 | 14 | 11 | 13 |

| FeTPPCOOMe | 10 | 11 | 10 | 12 |

| NiTPPCOOMe | 13 | 15 | 12 | 14 |

| ZnTPPCOOMe | 15 | 16 | 13 | 15 |

| Data from[11] |

Signaling Pathways and Therapeutic Applications

The unique photochemical and catalytic properties of metalloporphyrins make them promising candidates for various therapeutic and diagnostic applications.[14]

Photodynamic Therapy (PDT)

PDT is a clinically approved cancer treatment that utilizes a photosensitizer (like a metalloporphyrin), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells.[1][2]

Caption: Mechanism of Type II Photodynamic Therapy using a metalloporphyrin photosensitizer.

Drug Delivery Systems

Metalloporphyrins are being integrated into advanced nanocarrier systems to improve drug delivery.[5][15] Metal-Organic Frameworks (MOFs) built from porphyrin linkers, for example, have tunable porous structures that can be loaded with high capacities of therapeutic drugs for controlled release.[10][16]

Caption: Workflow for a porphyrin-based MOF drug delivery system.

Catalysis and Enzyme Mimicry

Synthetic metalloporphyrins are widely studied as catalysts that mimic the function of heme-containing enzymes like cytochrome P450.[4] These models are invaluable for studying drug metabolism and for developing novel catalytic reactions, such as the oxidation of alkanes and olefins.[4][17]

Caption: Simplified catalytic cycle of a metalloporphyrin (MP) mimicking cytochrome P450.

References

- 1. scispace.com [scispace.com]

- 2. Metalloporphyrins—Applications and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Account Suspended [staffsites.sohag-univ.edu.eg]

- 5. researchgate.net [researchgate.net]

- 6. Metalloporphyrin Nanoparticles: Coordinating Diverse Theranostic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]

- 8. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Supercritical CO2 Synthesis of Porous Metalloporphyrin Frameworks: Application in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Detection and quantitative estimation of metalloporphyrins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Porphyrin/metalloporphyrin and their conjugates: a promising platform for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of SnPPIX in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin Protoporphyrin IX (SnPPIX) is a potent competitive inhibitor of heme oxygenase-1 (HO-1), the rate-limiting enzyme in heme catabolism.[1][2] By blocking the degradation of heme, SnPPIX serves as a valuable tool for investigating the physiological and pathophysiological roles of the HO-1 pathway in various disease models. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of SnPPIX to mice, intended to guide researchers in their experimental design and execution.

HO-1 breaks down heme into biliverdin, free iron, and carbon monoxide (CO), molecules with significant biological activities, including antioxidant, anti-inflammatory, and signaling functions.[3][4][5] Inhibition of HO-1 by SnPPIX can, therefore, modulate these downstream effects, making it a critical compound for studies related to cancer, inflammation, and metabolic diseases.[6][7]

Data Presentation

Table 1: Summary of Reported In Vivo SnPPIX Administration Protocols in Mice

| Dosage | Administration Route | Vehicle/Solvent | Treatment Schedule | Mouse Model | Reference |

| 5 mg/kg | Intraperitoneal (IP) | Not specified | Days 1, 4, 6, 8, 11, 13, 15, 18, and 20 | Pancreatic Ductal Adenocarcinoma (PDAC) xenograft | [8] |

| 100 µmol/kg | Not specified | Not specified | Weekly for 32 weeks | Anemic mutant mice (sphha/sphha) | [9] |

| 50 µmol/kg | Subcutaneous (SC) | Not specified | Daily for 6 days | Juvenile rats (Note: not mice, but relevant) | [10] |

| 45 µmol/kg | Intraperitoneal (IP) | Not specified | Single dose | P22 carcinosarcoma tumor-bearing rats (Note: not mice, but relevant) | [11] |

Table 2: Solubility of SnPPIX Dichloride

| Solvent | Concentration | Notes | Reference |

| 0.1 M NaOH | 12.5 mg/mL (16.66 mM) | Requires sonication | [12] |

| 1 M NaOH | 5 mg/mL (6.66 mM) | Requires sonication | [12] |

| DMSO | 0.5 mg/mL (0.67 mM) | Requires sonication and warming. Hygroscopic nature of DMSO can affect solubility. | [12] |

Experimental Protocols

Protocol 1: Preparation of SnPPIX Solution for Intraperitoneal Injection

This protocol is adapted from a method for a similar protoporphyrin compound and is suitable for preparing SnPPIX for intraperitoneal administration.[13]

Materials:

-

Tin Protoporphyrin IX dichloride (SnPPIX)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile 0.9% Sodium Chloride (NaCl) solution

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (25-27 G)

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Stock Solution Preparation:

-

In a sterile microcentrifuge tube, dissolve SnPPIX in anhydrous DMSO to create a high-concentration stock solution (e.g., 200 mg/mL, as a starting point, adjust as needed based on solubility tests).[13]

-

Vortex thoroughly and use a sonicator if necessary to ensure complete dissolution.[12] The solution should be a clear, dark color.

-

-

Working Solution Preparation:

-

Calculate the required volume of the stock solution based on the desired final dosage and the total volume of the working solution.

-

Dilute the SnPPIX stock solution with sterile 0.9% NaCl solution to the final desired concentration for injection. For example, a 115-fold dilution of a 200 mg/mL stock would result in a final concentration of approximately 1.74 mg/mL.[13]

-

The final DMSO concentration in the injection solution should be kept to a minimum, ideally below 5%, to avoid toxicity.

-

-

Final Preparation:

-

Vortex the working solution thoroughly before drawing it into the syringe.

-

Prepare fresh on the day of injection.

-

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol provides a standard procedure for intraperitoneal injection in mice.

Materials:

-

Prepared SnPPIX working solution

-

Mouse restrainer (optional)

-

Sterile syringes with 25-27 G needles

-

70% ethanol (B145695) wipes

Procedure:

-

Animal Restraint:

-

Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a suitable restraint device.

-

-

Injection Site Identification:

-

The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

-

-

Injection:

-

Clean the injection site with a 70% ethanol wipe.

-

Tilt the mouse's head downwards at a slight angle.

-

Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.

-

Slowly inject the calculated volume of the SnPPIX solution. The typical injection volume for a mouse is 100-200 µL.

-

Withdraw the needle and return the mouse to its cage.

-

-

Monitoring:

-

Observe the mouse for any signs of distress or adverse reactions following the injection.

-

Protocol 3: Subcutaneous (SC) Injection in Mice

This protocol outlines the standard procedure for subcutaneous injection in mice.

Materials:

-

Prepared SnPPIX working solution

-

Sterile syringes with 25-27 G needles

-

70% ethanol wipes

Procedure:

-

Animal Restraint:

-

Restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a "tent".

-

-

Injection:

-

Clean the injection site with a 70% ethanol wipe.

-

Insert the needle, bevel up, into the base of the skin tent.

-

Gently aspirate to ensure no blood is drawn back.

-

Inject the desired volume of the SnPPIX solution.

-

Withdraw the needle and gently massage the area to help disperse the solution.

-

-

Monitoring:

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Mandatory Visualizations

Heme Oxygenase-1 (HO-1) Signaling Pathway

Caption: The Heme Oxygenase-1 signaling pathway and the inhibitory action of SnPPIX.

Experimental Workflow for In Vivo SnPPIX Administration

Caption: A generalized experimental workflow for in vivo studies involving SnPPIX administration in mice.

References

- 1. Prevention of neonatal hyperbilirubinemia by tin protoporphyrin IX, a potent competitive inhibitor of heme oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The in vitro and in vivo inhibition of intestinal heme oxygenase by tin-protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling to heme oxygenase-1 and its anti-inflammatory therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling Function of Heme Oxygenase Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What are Heme oxygenase inhibitors and how do they work? [synapse.patsnap.com]

- 7. Evaluation of alternative in vivo drug screening methodology: a single mouse analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tin-protoporphyrin IX | TargetMol [targetmol.com]

- 9. Long-term administration of massive doses of Sn-protoporphyrin in anemic mutant mice (sphha/sphha) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of tin-protoporphyrin administration on hepatic xenobiotic metabolizing enzymes in the juvenile rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. biorxiv.org [biorxiv.org]

Optimal Concentration of SnPPIX for In Vitro Heme Oxygenase-1 (HO-1) Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme oxygenase-1 (HO-1) is an inducible enzyme that catalyzes the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO). It plays a critical role in cellular defense against oxidative stress and inflammation. Consequently, HO-1 is a significant therapeutic target. Tin protoporphyrin IX (SnPPIX) is a potent competitive inhibitor of HO-1 and is widely used in in vitro studies to investigate the functional roles of HO-1. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of SnPPIX for effective HO-1 inhibition in in vitro settings.

Data Presentation

The optimal concentration of SnPPIX for HO-1 inhibition can vary depending on the cell type and experimental conditions. Below is a summary of concentrations used in various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

| Inhibitor | Parameter | Concentration | Cell Type / System | Reference |

| Tin Protoporphyrin IX (SnPPIX) | IC50 | 0.05 - 0.5 µM | General | [1] |

| Tin Protoporphyrin IX (SnPPIX) | Ki (competitive inhibitor) | 0.017 µM | Microsomal heme oxygenase | |

| Tin Protoporphyrin IX (SnPPIX) | Effective Concentration | 50 µM - 1.6 mM | Melanoma cells | |

| Tin Protoporphyrin IX (SnPPIX) | Effective Concentration | 400 µM | Melanoma cells | |

| Tin Protoporphyrin IX (SnPPIX) | Cytotoxic Concentration | >400 µM | Melanoma cells | |

| Tin Protoporphyrin IX (SnPPIX) | Effective Concentration | 25 µM | Human Umbilical Vein Endothelial Cells (HUVEC) |

Signaling Pathways

Inhibition of HO-1 by SnPPIX can have significant downstream effects on cellular signaling pathways. A key pathway affected is the Keap1-Nrf2 antioxidant response pathway. Paradoxically, while SnPPIX inhibits HO-1 activity, it can lead to the activation of Nrf2, a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This is thought to be a compensatory response to the increased oxidative stress resulting from HO-1 inhibition.

Caption: SnPPIX inhibits HO-1, leading to increased ROS and subsequent activation of the Nrf2 pathway.

Experimental Protocols

Protocol 1: In Vitro HO-1 Inhibition Assay Using SnPPIX

This protocol describes a general workflow for treating cultured cells with SnPPIX and subsequently measuring HO-1 activity from cell lysates.

Caption: A stepwise workflow for assessing SnPPIX-mediated HO-1 inhibition in vitro.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Tin Protoporphyrin IX (SnPPIX)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay reagent (e.g., BCA or Bradford)

-

HO-1 activity assay reagents (see Protocol 2)

Procedure:

-

Cell Culture: Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

SnPPIX Preparation: Prepare a stock solution of SnPPIX in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with DMSO) should also be prepared.

-

Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing different concentrations of SnPPIX or the vehicle control. Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by scraping or using a cell lifter.

-

Lysate Preparation: Centrifuge the cell suspension and resuspend the cell pellet in an appropriate lysis buffer. Incubate on ice to ensure complete lysis. Centrifuge the lysate to pellet cell debris and collect the supernatant. For microsomal fractions, further ultracentrifugation steps are required.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay method. This is crucial for normalizing the HO-1 activity.

-

HO-1 Activity Assay: Proceed to measure HO-1 activity in the lysates as described in Protocol 2.

-

Data Analysis: Calculate the specific HO-1 activity (e.g., in pmol bilirubin/mg protein/hour). Plot the HO-1 activity against the SnPPIX concentration to determine the IC50 value.

Protocol 2: Spectrophotometric Measurement of HO-1 Activity

This protocol is based on the measurement of bilirubin, a product of the HO-1-catalyzed reaction.

Materials:

-

Cell lysate containing HO-1

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Hemin (substrate)

-

NADPH (cofactor)

-

Rat or mouse liver cytosol (as a source of biliverdin reductase)

-

Bovine serum albumin (BSA)

-

Spectrophotometer or microplate reader capable of reading absorbance at ~464 nm and 530 nm.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture containing:

-

Cell lysate (normalized for protein concentration)

-

Potassium phosphate buffer

-

Rat liver cytosol

-

BSA

-

Hemin

-

-

Incubation: Pre-incubate the reaction mixture at 37°C for 2 minutes.

-

Reaction Initiation: Initiate the reaction by adding NADPH.

-